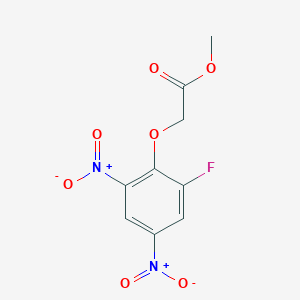
Methyl (2-fluoro-4,6-dinitrophenoxy)acetate
Descripción general
Descripción
Methyl (2-fluoro-4,6-dinitrophenoxy)acetate, also known as FDNMA, is an organic compound that belongs to the class of nitrophenyl esters. It has a molecular weight of 274.16 and a molecular formula of C9 H7 F N2 O7 .
Molecular Structure Analysis
The molecular structure of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate is represented by the SMILES notation: COC(COc1c(cc(cc1F)N+=O)N+=O)=O . This indicates the presence of a methyl ester group (COC), a fluoro group (F), and two nitro groups (N+=O) on the phenyl ring.Aplicaciones Científicas De Investigación
Synthetic Methodologies and Applications :
- Deal and Horton (1999) demonstrated a concise synthesis of methyl 2,6-dideoxy-2-fluoro-β-L-talopyranoside, highlighting the utility of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate in complex carbohydrate synthesis (Deal & Horton, 1999).
- Balandeh et al. (2017) explored the electrochemical fluorination of methyl(phenylthio)acetate, a process relevant to the preparation of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate, underscoring its potential in electrochemical applications (Balandeh et al., 2017).
Radiopharmaceutical Synthesis :
- Luxen et al. (1986) detailed a stereospecific approach to synthesize [18F]2-deoxy-2-fluoro-D-mannose, a process that can involve derivatives of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate, highlighting its role in the synthesis of radiopharmaceuticals for tomographic studies (Luxen et al., 1986).
Environmental and Biochemical Studies :
- Janssen and Frenzel (1997) investigated the inhibition of methanogenesis by methyl fluoride, a compound related to Methyl (2-fluoro-4,6-dinitrophenoxy)acetate, demonstrating its potential use in studies of methane emission and environmental impact (Janssen & Frenzel, 1997).
Chemical Engineering and Separation Processes :
- Penkova et al. (2013) focused on the separation of a reactive mixture including methyl acetate, which is structurally similar to Methyl (2-fluoro-4,6-dinitrophenoxy)acetate, providing insights into its potential application in chemical engineering and separation technologies (Penkova et al., 2013).
Safety and Hazards
While specific safety and hazard information for Methyl (2-fluoro-4,6-dinitrophenoxy)acetate is not provided in the search results, general safety measures for handling similar organic compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .
Propiedades
IUPAC Name |
methyl 2-(2-fluoro-4,6-dinitrophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O7/c1-18-8(13)4-19-9-6(10)2-5(11(14)15)3-7(9)12(16)17/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDHVQVSVLATHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1F)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-fluoro-4,6-dinitrophenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420683.png)

![4-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1420685.png)
![4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420686.png)




